9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a heterocyclic compound with a pyrimidine scaffold. Heterocyclic compounds, such as this one, are known for their structural diversity and significant therapeutic potential . The pyrimidine nucleus is an essential component of genetic material, making it a valuable structure in medicinal chemistry .
Preparation Methods
The synthesis of 9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. These compounds share the pyrimidine scaffold but differ in their chemical properties and biological activities. The uniqueness of 9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific substituents, which confer distinct chemical reactivity and biological effects . Some similar compounds include:
Properties
Molecular Formula |
C23H22ClN5O2 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-26-20-19(21(30)29(23(26)31)15-12-16-6-3-2-4-7-16)28-14-5-13-27(22(28)25-20)18-10-8-17(24)9-11-18/h2-4,6-11H,5,12-15H2,1H3 |
InChI Key |
SQEAMFYNHXABNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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